molecular formula C18H24NO4- B12361092 1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-

1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-

Cat. No.: B12361092
M. Wt: 318.4 g/mol
InChI Key: URLLHYVBNNPLET-SFHVURJKSA-M
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Description

1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- is a complex organic compound with a unique structure. This compound is characterized by the presence of a pyrrolidine ring, a phenylethyl group, and a tert-butyl ester. It is often used in various chemical and pharmaceutical applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine and a diester.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, making the process more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- involves its interaction with specific molecular targets. The phenylethyl group can interact with hydrophobic pockets in proteins, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester: This compound has a methyl group instead of a phenylethyl group.

    1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2S)-: This is the stereoisomer of the (2R)- compound.

Uniqueness

The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- lies in its specific stereochemistry and the presence of the phenylethyl group. These features contribute to its distinct chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C18H24NO4-

Molecular Weight

318.4 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/p-1/t18-/m0/s1

InChI Key

URLLHYVBNNPLET-SFHVURJKSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CCC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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